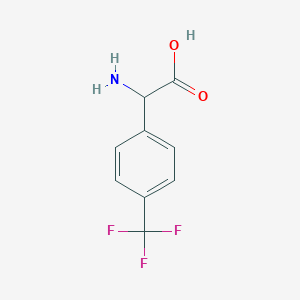

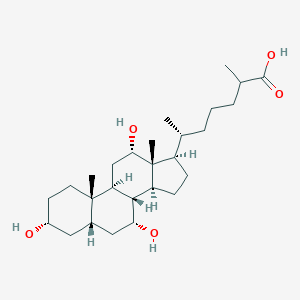

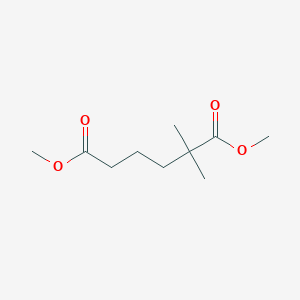

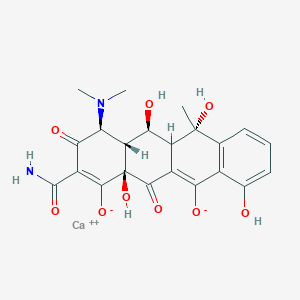

![molecular formula C22H23N3O2 B108224 N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide CAS No. 220647-56-3](/img/structure/B108224.png)

N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide

説明

The compound "N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide" is a complex organic molecule that likely contains multiple functional groups, including an acetamide moiety, a phenyl ring, and a chromeno[3,4-c]pyrrol structure. This compound is not directly described in the provided papers, but the papers do discuss related acetamide compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the combination of different moieties through various chemical reactions. For instance, the synthesis of N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide involves the use of saccharin-2-ylacetamide as a precursor for the synthesis of pyridazine and pyrimidine derivatives . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen is described, indicating the versatility of the acetamide group in forming potent compounds with biological activity .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex. For example, the molecule of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide is composed of two planar parts, a pyridyl and a phenyl ring, which are connected and stabilized by an intramolecular hydrogen bond forming a pseudo ring . This suggests that the compound "this compound" may also exhibit a complex structure with potential intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can lead to the formation of various heterocyclic compounds. The reaction of N-[4-(2-amino-1-cyano-2-substitutedvinylazo)phenyl]-2-(saccharin-2-yl)acetamide with different reagents results in the addition to either the cyano or amino group, followed by cyclization to form substituted pyrimidines . This indicates that the compound may also undergo similar reactions to form diverse structures with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, the properties of related acetamide derivatives can be inferred. Acetamide derivatives often exhibit planarity due to intramolecular hydrogen bonding, which can affect their physical properties such as melting points and solubility . The presence of various functional groups can also influence the chemical reactivity and biological activity of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Heterocycles Incorporating Sulfamoyl Moiety : Utilizing cyanoacetamide derivatives, researchers have synthesized a range of heterocycles, including pyridone and chromene derivatives, which were evaluated for their antimicrobial activities. These compounds, derived through reactions with various reagents, demonstrate the chemical versatility and potential pharmaceutical utility of the compound (Darwish et al., 2014).

Spiro Heterocyclization : The compound has also been a precursor in the synthesis of spiro heterocycles, illustrating its utility in generating complex molecular architectures with potential therapeutic values. These synthetic efforts are notable for expanding the chemical space accessible for pharmaceutical development (Dmitriev et al., 2015).

Biological Evaluation

Antimicrobial Activity : Compounds synthesized from cyanoacetamide derivatives have shown promising antibacterial and antifungal activities. These studies underscore the potential of such compounds in addressing the growing concern of antimicrobial resistance (Bondock et al., 2008).

Insecticidal Assessment : Further exploration into the insecticidal potential of heterocycles derived from this compound against pests like the cotton leafworm, Spodoptera littoralis, demonstrates its broader applicability in agricultural sciences, highlighting the compound's utility beyond traditional pharmaceutical contexts (Fadda et al., 2017).

Neuroprotective Effects : The evaluation of novel pyrano[3,2-c]chromene derivatives bearing various moieties for neuroprotective effects offers insights into the therapeutic potential of these compounds in neurodegenerative diseases. This research area exemplifies the compound's relevance in developing treatments for conditions such as Alzheimer's disease and related cognitive disorders (Sameem et al., 2017).

作用機序

Mode of Action

As a receptor antagonist , Rac S 33138 binds to dopamine D3 receptors, preventing dopamine from activating these receptors . This inhibition can modulate the effects of dopamine, potentially altering neural signaling and influencing behavior.

Result of Action

The antagonistic action of Rac S 33138 on dopamine D3 receptors may result in modulated dopaminergic signaling, which could potentially influence behaviors and physiological functions associated with these pathways. Given its preferential action on D3 over D2 receptors, Rac S 33138 may potentially act as an antipsychotic agent .

特性

IUPAC Name |

N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWIQDJFWTDAM-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2C[C@@H]3COC4=C([C@H]3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431332 | |

| Record name | rac S 33138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220647-56-3 | |

| Record name | rac S 33138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。